(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is a chiral organoselenium compound It features a phenylselanyl group attached to a dihydroindenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and phenylselenyl chloride.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon gas. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Common reagents used in the synthesis include bases like sodium hydride or potassium carbonate, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol is used as a chiral building block for the construction of complex molecules
Biology
Organoselenium compounds, including this compound, have shown potential as antioxidants and enzyme inhibitors. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.
Medicine
Research into the medicinal applications of this compound focuses on its potential as an anticancer agent, antimicrobial agent, and neuroprotective compound. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The phenylselanyl group can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-[(Phenylselanyl)carbonyl]cyclopropylpent-4-en-1-one
- (1S,2S,6R,7R)-6-(Phenylselanyl)tricyclo[5.2.1.0^{2,6}]dec-8-en-3-one
Uniqueness
(1S,2S)-2-(Phenylselanyl)-2,3-dihydro-1H-inden-1-ol stands out due to its specific dihydroindenol structure, which imparts unique chemical and biological properties
Properties
CAS No. |
918442-98-5 |
---|---|
Molecular Formula |
C15H14OSe |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
(1S,2S)-2-phenylselanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H14OSe/c16-15-13-9-5-4-6-11(13)10-14(15)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1 |
InChI Key |
CKKRYKLAQXSMSH-GJZGRUSLSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)O)[Se]C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.